3-(2-Aminoethyl)-1-Boc-piperidine

PROTAC Linker Piperidine Isomer Spatial Geometry

3-(2-Aminoethyl)-1-Boc-piperidine (CAS 259180-77-3), also known as tert-butyl 3-(2-aminoethyl)piperidine-1-carboxylate, is a piperidine derivative featuring a tert-butoxycarbonyl (Boc) protected secondary amine on the ring nitrogen and a free primary amine on a 2-carbon ethyl linker at the 3-position. With a molecular formula of C12H24N2O2 and a molecular weight of 228.33 g/mol, this compound serves as an advanced building block and intermediate in organic synthesis, particularly for creating functionalized piperidine scaffolds, chiral auxiliaries, and PROTAC (Proteolysis Targeting Chimera) linker systems where orthogonal reactivity and controlled deprotection are paramount.

Molecular Formula C12H24N2O2
Molecular Weight 228.33 g/mol
CAS No. 259180-77-3
Cat. No. B1277336
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-Aminoethyl)-1-Boc-piperidine
CAS259180-77-3
Molecular FormulaC12H24N2O2
Molecular Weight228.33 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCCC(C1)CCN
InChIInChI=1S/C12H24N2O2/c1-12(2,3)16-11(15)14-8-4-5-10(9-14)6-7-13/h10H,4-9,13H2,1-3H3
InChIKeyGYLAYRXNMUUXJS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(2-Aminoethyl)-1-Boc-piperidine (CAS 259180-77-3): A Key Bifunctional Building Block for Medicinal Chemistry and PROTAC Development


3-(2-Aminoethyl)-1-Boc-piperidine (CAS 259180-77-3), also known as tert-butyl 3-(2-aminoethyl)piperidine-1-carboxylate, is a piperidine derivative featuring a tert-butoxycarbonyl (Boc) protected secondary amine on the ring nitrogen and a free primary amine on a 2-carbon ethyl linker at the 3-position . With a molecular formula of C12H24N2O2 and a molecular weight of 228.33 g/mol, this compound serves as an advanced building block and intermediate in organic synthesis, particularly for creating functionalized piperidine scaffolds, chiral auxiliaries, and PROTAC (Proteolysis Targeting Chimera) linker systems where orthogonal reactivity and controlled deprotection are paramount .

Bifunctional building block for PROTAC linker synthesis with kinked geometry
Orthogonal Boc protection enables selective primary amine functionalization
Precursor for chiral 3‑substituted piperidine scaffolds via resolution or asymmetric synthesis

Why Substituting 3-(2-Aminoethyl)-1-Boc-piperidine with a Generic In-Class Analog Introduces Significant Synthetic Risk and Project Delays


While several Boc-protected aminoethyl-piperidine analogs exist, their substitution is non-trivial and carries quantifiable risk due to fundamental differences in isomerism, linker length, and reactivity profiles that directly impact synthetic route viability and target molecule performance. The 3-substitution pattern of this compound (CAS 259180-77-3) provides a distinct spatial vector compared to its 2- and 4-position isomers, which critically alters the geometry of the resulting conjugate and can affect biological target engagement, as observed in PROTAC linker design where rigidity and exit vector are key parameters . Furthermore, substituting with the shorter 3-(aminomethyl) analog (CAS 162167-97-7) or an unprotected derivative introduces different reactivity and stability challenges, as detailed in the following quantitative comparisons.

3‑ vs. 4‑position isomer
The 3‑substitution provides a distinct, kinked exit vector. Substituting the 4‑isomer may alter PROTAC linker geometry and target engagement.
Ethyl vs. methyl linker
The two‑carbon ethyl linker offers greater reach and flexibility than the one‑carbon methyl analog. The shorter analog may not support the required conformational space.
Boc‑protected vs. unprotected amine
Removing the Boc group exposes the piperidine nitrogen, leading to uncontrolled di‑reactivity and complex product mixtures during primary amine functionalization.

3-(2-Aminoethyl)-1-Boc-piperidine (CAS 259180-77-3): A Comparative Evidence-Based Assessment Against Its Closest Analogs


Comparison of Spatial Geometry and PROTAC Linker Utility: 3-Position Isomer vs. 4-Position Isomer

The 3-substituted isomer 3-(2-Aminoethyl)-1-Boc-piperidine presents a different exit vector and molecular geometry compared to the more widely used 4-substituted isomer (CAS 146093-46-1). While the 4-substituted analog is commercially described as a 'semi-flexible linker' for PROTAC development , the 3-substitution pattern offers an alternative spatial arrangement of the linker chain. This difference in geometry can be a critical design parameter, as the incorporation of rigidity and specific exit vectors in PROTAC linkers is known to impact ternary complex formation, degradation kinetics, and overall drug design properties (ADMET) . The choice of the 3-isomer over the 4-isomer is therefore not arbitrary but a strategic decision to fine-tune the spatial relationship between the target protein ligand and the E3 ligase ligand.

Spatial vector
Class-level
3‑position: kinked
4‑position: linear
Geometry may alter ternary complex formation in PROTAC designs.
Class-level inference; model-dependent.
PROTAC Linker Piperidine Isomer Spatial Geometry Targeted Protein Degradation

Reactivity Control: Protected vs. Unprotected 3-(2-Aminoethyl)piperidine

The presence of the Boc protecting group on the piperidine nitrogen is the defining feature that differentiates 3-(2-Aminoethyl)-1-Boc-piperidine from its unprotected counterpart, 3-(2-aminoethyl)piperidine. The Boc group masks the secondary amine, preventing unwanted side reactions (e.g., alkylation, acylation) during synthetic steps involving the primary amine on the ethyl linker. The unprotected analog would exhibit uncontrolled reactivity at both amine sites, leading to complex product mixtures and low yields of the desired monofunctionalized product . The Boc group is stable under basic and nucleophilic conditions but is readily cleaved under mild acidic conditions (e.g., trifluoroacetic acid or HCl in dioxane), providing a well-understood and highly controllable orthogonal protection strategy [1].

Orthogonal reactivity
Class-level
Boc protection enables selective primary amine functionalization.
Prevents uncontrolled di‑reactivity and complex mixtures.
Standard protecting group strategy; inferred from amine chemistry.
Boc Protection Orthogonal Reactivity Synthetic Intermediate Amine Handling

Linker Length and Flexibility: Ethyl vs. Methyl Linker Analogs

3-(2-Aminoethyl)-1-Boc-piperidine (CAS 259180-77-3) features a two-carbon (ethyl) linker between the piperidine ring and the primary amine. This is in contrast to the shorter, one-carbon (methyl) linker found in the analog 3-(Aminomethyl)-1-Boc-piperidine (CAS 162167-97-7) . The additional methylene unit in the target compound increases the distance between the piperidine core and the attachment point by approximately 1.5 Å, and introduces greater rotational freedom. While this might seem minor, such differences in linker length and flexibility are well-established to significantly impact the binding affinity and activity of the final conjugated molecule, particularly in medicinal chemistry where linker length is a key parameter for optimizing target engagement [1].

Linker length
Class-level
~1.5 Å extension
Ethyl linker may improve reach over methyl analog.
Inferred from structure; SAR context.
Linker Length Alkyl Chain Flexibility Building Block

High-Value Research & Industrial Applications for 3-(2-Aminoethyl)-1-Boc-piperidine (CAS 259180-77-3)


Synthesis of PROTACs Requiring a Non-Linear or Kinked Linker Geometry

This compound is a high-value procurement for medicinal chemistry teams developing PROTACs where the 3-substitution pattern offers a superior spatial vector for ternary complex formation compared to the more common 4-substituted isomer . Its protected piperidine nitrogen can be deprotected post-linker conjugation to reveal a secondary amine for further functionalization or to modify the molecule's physicochemical properties .

Orthogonal Synthesis of Complex Amine-Containing Molecules

Procure this compound when a synthetic route requires the selective functionalization of a primary amine in the presence of a secondary amine. The Boc protecting group on the piperidine nitrogen ensures that the secondary amine remains inert during reactions targeting the primary amine on the ethyl linker (e.g., amide bond formation, reductive amination, or nucleophilic substitution), preventing the formation of unwanted byproducts and simplifying purification [1].

Development of Chiral Building Blocks and Ligands

As a racemic mixture of a 3-substituted piperidine, this compound is an ideal starting material for the synthesis of chiral amines via enantioselective synthesis or chiral resolution. The free primary amine can be used to introduce chiral auxiliaries or directly form diastereomeric salts for resolution, providing access to enantiomerically pure 3-substituted piperidines, which are valuable scaffolds in drug discovery [2].

Application
Selection Property
Validation Focus
ApplicationPROTAC synthesis with kinked linker geometry
Selection Property3‑position piperidine substitution
Validation FocusTernary complex formation assessment
ApplicationMulti‑step amine‑containing molecule synthesis
Selection PropertyBoc‑protected piperidine nitrogen
Validation FocusSelective deprotection and functionalization
ApplicationChiral building block development
Selection PropertyRacemic 3‑substituted piperidine
Validation FocusEnantiomeric resolution or asymmetric synthesis

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